4-Chloromethyl-6-isopropyl-7-methyl-chromen-2-one
Description
4-Chloromethyl-6-isopropyl-7-methyl-chromen-2-one is a synthetic chromenone derivative characterized by a benzopyran-2-one core substituted with a chloromethyl group at position 4, an isopropyl group at position 6, and a methyl group at position 7. Its molecular formula is C₁₄H₁₅ClO₂, with a molar mass of 250.72 g/mol (calculated based on the formula). The compound is commercially available as a pharmaceutical intermediate with a purity of 95% and is identified by CAS number 568555-36-2 and MFCD identifier MFCD03978447 .
Properties
IUPAC Name |
4-(chloromethyl)-7-methyl-6-propan-2-ylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO2/c1-8(2)11-6-12-10(7-15)5-14(16)17-13(12)4-9(11)3/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFFLHSKRLXYHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(C)C)C(=CC(=O)O2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloromethyl-6-isopropyl-7-methyl-chromen-2-one typically involves the chloromethylation of 6-isopropyl-7-methyl-chromen-2-one. One common method includes the reaction of 6-isopropyl-7-methyl-chromen-2-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chloromethyl ether.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route mentioned above can be scaled up for larger production if needed.
Chemical Reactions Analysis
4-Chloromethyl-6-isopropyl-7-methyl-chromen-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloromethyl-6-isopropyl-7-methyl-chromen-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloromethyl-6-isopropyl-7-methyl-chromen-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Comparison with Similar Chromenone Derivatives
Chromenone derivatives exhibit diverse pharmacological and material science applications. Below is a detailed comparison of 4-chloromethyl-6-isopropyl-7-methyl-chromen-2-one with structurally analogous compounds:
Structural and Functional Group Variations
Physicochemical Properties
- Lipophilicity : The isopropyl and methyl groups in the target compound increase hydrophobicity compared to hydroxyl- or nitro-substituted analogs (e.g., 6-chloro-7-hydroxy-4-phenyl derivative), which may affect membrane permeability .
- Thermal Stability: Chromenones with bulky substituents (e.g., 6-chloro-7-[(2-methoxyphenyl)methoxy]-4-propyl derivative) exhibit higher thermal stability due to steric hindrance, as inferred from synthesis conditions requiring high temperatures (e.g., 1000°C in ) .
Biological Activity
4-Chloromethyl-6-isopropyl-7-methyl-chromen-2-one is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential applications in various fields such as medicine and agriculture.
- IUPAC Name : 4-Chloromethyl-6-isopropyl-7-methylchromen-2-one
- Molecular Formula : C13H13ClO2
- Molecular Weight : 236.69 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death.
Anticancer Properties
Several studies have reported the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
The proposed mechanism includes the induction of apoptosis and cell cycle arrest at the G2/M phase.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 15 to 30 µg/mL for the tested strains, suggesting strong antimicrobial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 30 |
Study 2: Anticancer Activity
In another study, the effects of this compound on MCF-7 breast cancer cells were assessed. The compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
- Cell Membrane Disruption : It alters the integrity of microbial membranes, leading to increased permeability and eventual cell death.
- Induction of Apoptosis : In cancer cells, it activates intrinsic pathways that lead to programmed cell death.
Research Findings and Future Directions
Recent findings suggest that this compound could serve as a lead structure for developing new antimicrobial and anticancer agents. Further research is needed to:
- Explore its pharmacokinetics and bioavailability.
- Conduct in vivo studies to assess its therapeutic potential.
- Investigate possible synergistic effects with other known drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
